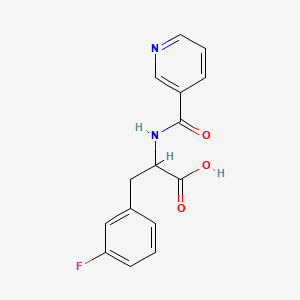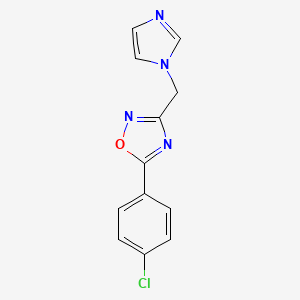![molecular formula C17H20N2O5S2 B7548637 5-Acetyl-N-(3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide](/img/structure/B7548637.png)
5-Acetyl-N-(3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-N-(3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide is a complex organic compound that belongs to the class of thienopyridine derivatives This compound is characterized by its unique structure, which includes a thieno[3,2-C]pyridine core, acetyl group, and sulfonamide functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-N-(3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Thieno[3,2-C]pyridine Core: The thieno[3,2-C]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophene and a pyridine derivative, under acidic or basic conditions.
Introduction of Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Attachment of Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-N-(3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-Acetyl-N-(3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Acetyl-N-(3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thieno[3,2-C]pyridine cores, such as ticlopidine and clopidogrel, which are known for their antiplatelet activity.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole, which are widely used as antimicrobial agents.
Uniqueness
5-Acetyl-N-(3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
5-acetyl-N-(3,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-11(20)19-5-4-16-12(10-19)6-17(25-16)26(21,22)18-13-7-14(23-2)9-15(8-13)24-3/h6-9,18H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEZFWKYLXIMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(S2)S(=O)(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone](/img/structure/B7548578.png)



methanone](/img/structure/B7548601.png)
![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)

![1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)
![2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline](/img/structure/B7548617.png)
![5-Acetyl-N-(3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide](/img/structure/B7548618.png)

![5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548643.png)
![5-Acetyl-N-[(3-methoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide](/img/structure/B7548648.png)
